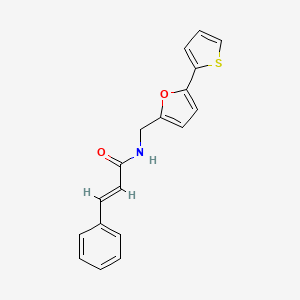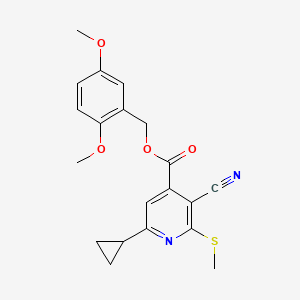
N-((5-(thiophen-2-yl)furan-2-yl)methyl)cinnamamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiophene is a heterocyclic compound with a five-membered ring made up of four carbon atoms and one sulfur atom . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Cinnamamide is a compound containing a cinnamoyl group, which consists of a benzene ring attached to an amide group.
Synthesis Analysis
Thiophene and furan derivatives can be synthesized through various methods. For instance, thiophene derivatives can be synthesized by heterocyclization of various substrates . Furan derivatives can be synthesized from furan-2-carboxylic acid hydrazide .Chemical Reactions Analysis
The chemical reactions involving thiophene, furan, and cinnamamide derivatives can be quite diverse, depending on the specific substituents and reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “N-((5-(thiophen-2-yl)furan-2-yl)methyl)cinnamamide” would depend on its specific structure. Thiophene and furan derivatives can have diverse properties .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Cinnamamide derivatives have been extensively studied for their synthesis and structural characteristics. One study highlights the synthesis and crystal structure analysis of cinnamide derivatives, focusing on their potential anti-ischemic activities. These compounds exhibit intricate crystal structures and intermolecular interactions, such as hydrogen bonding and π-π stacking, which could be pivotal in understanding their bioactive properties (Zhong et al., 2018).
Antifungal and Insecticidal Activities
Another facet of cinnamamide derivatives is their application in agriculture, where they serve as potential fungicidal and insecticidal agents. Research has demonstrated that certain cinnamamide derivatives exhibit promising in vivo antifungal activities against various plant pathogens, indicating their potential as agricultural fungicides (Chen et al., 2019).
Neurological Applications
Cinnamamide derivatives are also notable for their therapeutic potential in neurological disorders. They have been identified for their roles in central and peripheral nervous system disorders, showcasing a broad spectrum of activities such as anticonvulsant, antidepressant, neuroprotective, and analgesic properties. These activities are attributed to the versatile cinnamamide scaffold that facilitates multiple molecular interactions, highlighting the compound's importance in neuroscience research (Gunia-Krzyżak et al., 2015).
Antagonistic Properties
In addition to their therapeutic potential, certain cinnamamide derivatives have been explored for their antagonistic properties against neurotransmitters, such as serotonin, which could have implications for treating various psychiatric and neurological conditions. This research area offers insights into the molecular mechanisms of cinnamamide derivatives and their potential therapeutic applications (Dombro & Woolley, 1964).
Mecanismo De Acción
Target of Action
N-((5-(thiophen-2-yl)furan-2-yl)methyl)cinnamamide, also known as (E)-3-phenyl-N-[(5-thiophen-2-ylfuran-2-yl)methyl]prop-2-enamide, is a compound that belongs to the class of thiophene-based analogs . Thiophene-based analogs have been recognized as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . .
Mode of Action
It is known that thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The interaction of the compound with its targets and the resulting changes would depend on the specific biological activity it exhibits.
Biochemical Pathways
Given the broad range of biological activities exhibited by thiophene derivatives , it can be inferred that the compound may affect multiple biochemical pathways.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific biological activity. As mentioned earlier, thiophene derivatives exhibit a variety of pharmacological properties . Therefore, the results of the compound’s action could range from anticancer, anti-inflammatory, antimicrobial, antihypertensive, to anti-atherosclerotic effects .
Propiedades
IUPAC Name |
(E)-3-phenyl-N-[(5-thiophen-2-ylfuran-2-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2S/c20-18(11-8-14-5-2-1-3-6-14)19-13-15-9-10-16(21-15)17-7-4-12-22-17/h1-12H,13H2,(H,19,20)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXLPZTOMGQHAPD-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCC2=CC=C(O2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=C(O2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(4-methoxyphenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2869277.png)


![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3,4,5-trimethoxybenzamide hydrochloride](/img/structure/B2869285.png)
![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2869286.png)
![6-cyclopropyl-2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2869287.png)


![5-bromo-2,4-dimethyl-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2869291.png)
![2-((2-(4-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2869292.png)
![3-cyclohexyl-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2869293.png)

![7-Bromo-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B2869296.png)